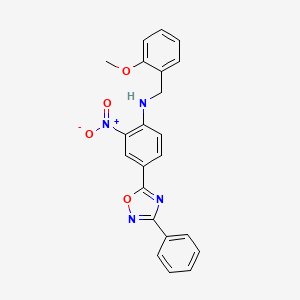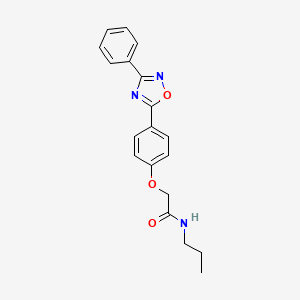
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide, also known as PROAC, is a chemical compound that has been extensively studied for its potential use in scientific research. PROAC is a derivative of the anti-inflammatory drug naproxen and has been shown to have a variety of biochemical and physiological effects.
作用機序
The exact mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide is not fully understood, but it is believed to act as a COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, and may have potential therapeutic uses in the treatment of oxidative stress-related diseases such as Alzheimer's disease. This compound has also been shown to have antiproliferative effects, and may have potential uses in the treatment of cancer.
実験室実験の利点と制限
One advantage of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide is that it is relatively easy to synthesize, and can be obtained in large quantities. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans is not yet known.
将来の方向性
There are a number of potential future directions for research on 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide. One area of research that could be explored is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of research could be its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, further studies could be conducted to explore the antiproliferative effects of this compound and its potential uses in the treatment of cancer.
合成法
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with propyl bromide in the presence of potassium carbonate. The resulting product is then reacted with acetic anhydride to yield the final compound.
科学的研究の応用
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide has been studied for its potential use in a variety of scientific research applications. One area of research that has been explored is its potential use as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory effects in animal models of inflammation, and may have potential therapeutic uses in the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-12-20-17(23)13-24-16-10-8-15(9-11-16)19-21-18(22-25-19)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNJWZUZPPYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

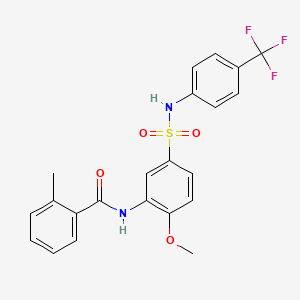
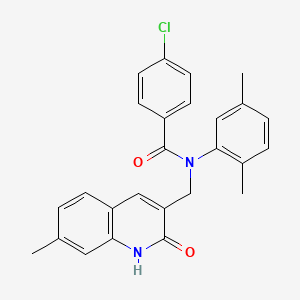

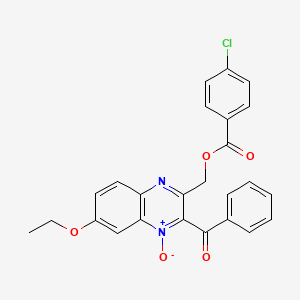

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
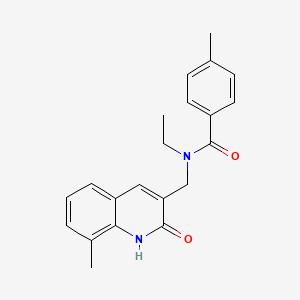
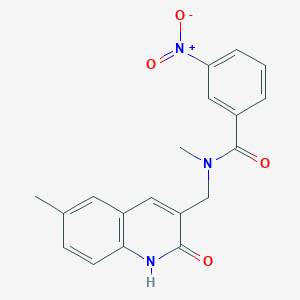
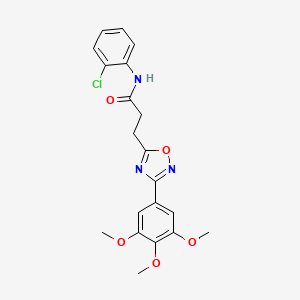
![4-fluoro-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7703684.png)
